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molecular formula C10H10BrF3O2 B8292643 3-(4-Bromo-2-(trifluoromethyl)-phenoxy)propan-1-ol

3-(4-Bromo-2-(trifluoromethyl)-phenoxy)propan-1-ol

Cat. No. B8292643
M. Wt: 299.08 g/mol
InChI Key: CKSHJPUXJCBREM-UHFFFAOYSA-N
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Patent
US08026236B2

Procedure details

3-Iodopropanol (11.23 g) was added to a mixture of 4-bromo-2-(trifluoromethyl)-phenol (15 g) and potassium carbonate (172 g) in acetonitrile (150 ml). The above mixture was refluxed for 4 hours then diluted with ethyl acetate (500 ml) and water (300 ml). Organic layer was seperated, dried over magnesium sulphate, solvent removed under reduced pressure to give expected product clean enough for use at the next step (18.6 g). 1H NMR (CDCl3) δ: 7.67 (d, 1H), 7.58 (dd, 1H), 6.90 (dd, 1H), 4.18 (t, 2H), 3.87 (q, 2H), 2.07 (tt, 2H).
Quantity
11.23 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
172 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[CH2:2][CH2:3][CH2:4][OH:5].[Br:6][C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[C:9]([C:14]([F:17])([F:16])[F:15])[CH:8]=1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C.C(OCC)(=O)C.O>[Br:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH2:2][CH2:3][CH2:4][OH:5])=[C:9]([C:14]([F:15])([F:16])[F:17])[CH:8]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
11.23 g
Type
reactant
Smiles
ICCCO
Name
Quantity
15 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)C(F)(F)F
Name
Quantity
172 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The above mixture was refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Organic layer was seperated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate, solvent
CUSTOM
Type
CUSTOM
Details
removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(OCCCO)C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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